dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate
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Overview
Description
dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate is a complex organic compound with the molecular formula C29H23N3O6S3 and a molecular weight of 605.715 g/mol . This compound is notable for its intricate structure, which includes a thieno[2,3-d]pyrimidine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate involves multiple stepsThe final step involves the esterification of the carboxyl groups to form the dimethyl ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Scientific Research Applications
dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
When compared to similar compounds, dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate stands out due to its unique thieno[2,3-d]pyrimidine core. Similar compounds include:
Dimethyl 5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)isophthalate: This compound has a similar structure but differs in the positioning of the carboxyl groups.
Methyl 4-(2,5-dimethyl-3-{[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrol-1-yl)benzoate: Another structurally related compound with variations in the core structure.
Properties
Molecular Formula |
C29H23N3O6S3 |
---|---|
Molecular Weight |
605.7g/mol |
IUPAC Name |
dimethyl 3-methyl-5-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C29H23N3O6S3/c1-16-21(27(35)37-2)25(41-23(16)28(36)38-3)30-20(33)15-40-29-31-24-22(19(14-39-24)17-10-6-4-7-11-17)26(34)32(29)18-12-8-5-9-13-18/h4-14H,15H2,1-3H3,(H,30,33) |
InChI Key |
TVMNESPHXWYBPM-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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